
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a fluorine atom and two propyl groups attached to a benzene ring, along with a propylcyclohexyl group. Its structure imparts specific physical and chemical properties that make it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene typically involves multiple steps, including the introduction of the fluorine atom and the propyl groups. One common method involves the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorine-containing compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient and cost-effective production of high-purity this compound.
化学反応の分析
Types of Reactions
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors. It serves as a model compound in studies of fluorinated organic molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability due to the presence of fluorine.
Industry: Utilized in the production of advanced materials, including liquid crystals for display technologies and specialty polymers with enhanced properties.
作用機序
The mechanism of action of 2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity. The propyl and propylcyclohexyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 2-Fluoro-4-(4-propylcyclohexyl)-1-[4-(4-propylcyclohexyl)phenyl]benzene
Uniqueness
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene stands out due to its specific combination of fluorine and propyl groups, which impart unique chemical and physical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications. Its structural features also allow for the exploration of fluorine’s effects on molecular interactions and biological activity .
特性
CAS番号 |
866947-39-9 |
|---|---|
分子式 |
C18H27F |
分子量 |
262.4 g/mol |
IUPAC名 |
2-fluoro-4-propyl-1-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C18H27F/c1-3-5-14-7-10-16(11-8-14)17-12-9-15(6-4-2)13-18(17)19/h9,12-14,16H,3-8,10-11H2,1-2H3 |
InChIキー |
YGFLBRIROHXRGL-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2=C(C=C(C=C2)CCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


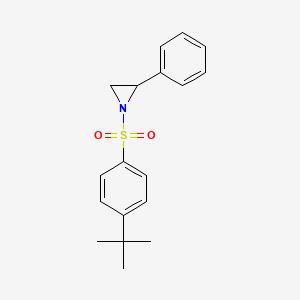
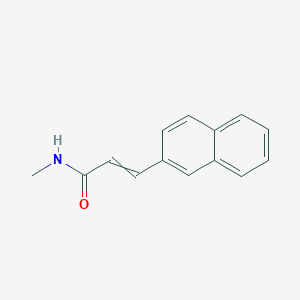
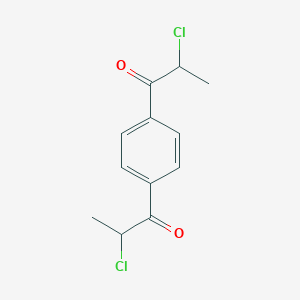
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
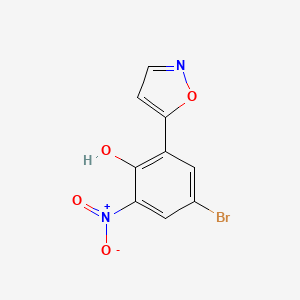

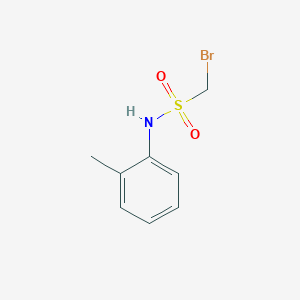
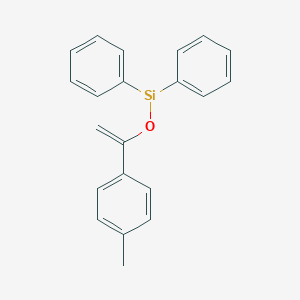
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
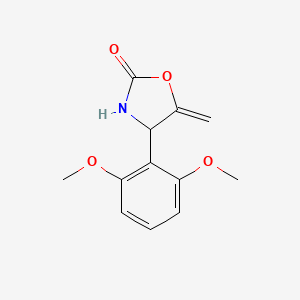
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
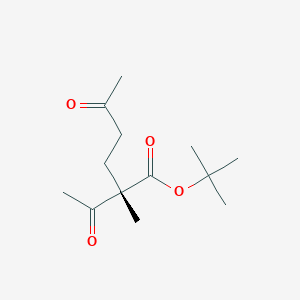
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
